N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide
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Overview
Description
N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl structure with fluoro and methoxy substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluoro and methoxy groups, and subsequent sulfonylation and amidation reactions. The Suzuki–Miyaura coupling reaction is often employed to form the biphenyl structure due to its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines.
Scientific Research Applications
N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide shares structural similarities with other biphenyl derivatives, such as:
- 2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-ylamine
- 3-Methoxybenzamide derivatives
Uniqueness
The uniqueness of N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C29H28FN3O5S |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C29H28FN3O5S/c1-37-24-10-5-7-21(17-24)29(34)32-16-15-31-22-8-6-9-23(19-22)33-39(35,36)28-18-20(13-14-27(28)38-2)25-11-3-4-12-26(25)30/h3-14,17-19,31,33H,15-16H2,1-2H3,(H,32,34) |
InChI Key |
MXYRICKVRHLIHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2F)S(=O)(=O)NC3=CC=CC(=C3)NCCNC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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